Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-
Description
Chemical Identity and Structure Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- (CAS RN 58161-93-6) is a substituted benzoic acid derivative with a complex molecular architecture. Its IUPAC name reflects key structural features:
- A benzoic acid core substituted at the para position.
- A 3,3-dimethyl-2-oxobutoxy group linked to the benzene ring.
- A 2,4-dichlorophenyl moiety connected via an amide bond .
Molecular Formula: C₂₀H₁₉Cl₂NO₅ (molecular weight 424.28 g/mol) . Key Functional Groups:
Carboxylic acid (-COOH) for hydrogen bonding and solubility.
Tert-butyl (3,3-dimethyl) ketone fragment enhancing steric bulk .
Properties
IUPAC Name |
4-[1-(2,4-dichloroanilino)-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO5/c1-20(2,3)17(24)16(28-13-7-4-11(5-8-13)19(26)27)18(25)23-15-9-6-12(21)10-14(15)22/h4-10,16H,1-3H3,(H,23,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDRWLQBNZCZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866677 | |
| Record name | Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-93-6 | |
| Record name | 4-[1-[[(2,4-Dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58161-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(1-(((2,4-dichlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058161936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.569 | |
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Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- , also known as BADAC, is particularly interesting due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of BADAC, highlighting its effects on various biological systems and its potential as a therapeutic agent.
- Molecular Formula : C20H19Cl2NO5
- Molecular Weight : 424.27 g/mol
- CAS Number : 58161-93-6
Biological Activity Overview
BADAC has been evaluated for its biological activity across several studies, focusing on its potential as an anti-cancer agent, its effects on proteostasis networks, and its cytotoxicity profiles.
1. Proteostasis Network Modulation
Research indicates that BADAC may influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A study demonstrated that benzoic acid derivatives can enhance these pathways in human foreskin fibroblasts. Specifically, compounds derived from Bjerkandera adusta showed significant activation of cathepsins B and L, which are crucial for protein degradation. BADAC's structure suggests it could similarly modulate these pathways, promoting cellular homeostasis and potentially counteracting age-related decline in proteostasis .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that BADAC can inhibit the growth of various cancer cell lines while exhibiting minimal cytotoxic effects on normal cells. For instance, in assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, BADAC demonstrated low levels of growth inhibition (less than 5%) . This selectivity indicates a promising therapeutic index for further development.
3. Cytotoxicity and Safety Profile
The safety profile of BADAC has been assessed through various cytotoxicity assays. The compound exhibited no significant cytotoxicity in normal skin fibroblasts at concentrations that induced proteasomal activity . This suggests that BADAC may be a safer alternative compared to other chemotherapeutic agents that often induce severe side effects.
Research Findings and Case Studies
The proposed mechanism by which BADAC exerts its biological effects involves modulation of key enzymatic pathways responsible for protein degradation. By enhancing the activity of cathepsins and proteasomes, BADAC may facilitate the clearance of misfolded proteins, thereby promoting cellular health and longevity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Bioactivity and Applications: The target compound lacks direct bioactivity reports but shares structural motifs with antimicrobial agents (e.g., thiazolidinones in and β-lactams in ). Thiourea derivatives (e.g., ) exhibit pesticidal properties, suggesting the target’s dichlorophenyl group could confer similar activity.
Synthetic Complexity :
- Compounds with β-lactam cores (e.g., ) require specialized synthesis, while the target’s amide linkage simplifies preparation.
Spectroscopic Characterization :
- IR and NMR data for related compounds (e.g., thiourea derivatives in ) highlight distinct carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) signals, critical for structural validation.
Preparation Methods
Amide Bond Formation
- Starting Materials: 2,4-dichloroaniline and a keto acid derivative such as 3,3-dimethyl-2-oxobutanoic acid or its activated ester
- Reaction Conditions:
- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides to activate the carboxylic acid group
- Organic solvents like dichloromethane or tetrahydrofuran (THF)
- Mild bases such as triethylamine or pyridine to scavenge HCl byproduct
- Outcome: Formation of the amide linkage between the 2,4-dichlorophenyl amine and the keto acid moiety
This step is critical to introduce the 2,4-dichlorophenylamino carbonyl group.
Esterification to Benzoic Acid Derivative
- Starting Materials: The amide intermediate and 4-hydroxybenzoic acid or its activated derivative (e.g., acid chloride or anhydride)
- Reaction Conditions:
- Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or use of coupling agents
- Solvents such as toluene or ethyl acetate
- Reflux conditions to drive esterification
- Outcome: Formation of the ester bond linking the benzoic acid moiety to the 3,3-dimethyl-2-oxobutoxy amide intermediate
This step yields the final compound with the benzoic acid and amide functionalities connected via the ester linkage.
Representative Synthetic Route (Summary Table)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2,4-dichloroaniline + 3,3-dimethyl-2-oxobutanoic acid (activated) | Coupling agent (DCC/EDC), base, solvent | 2,4-dichlorophenyl amide of keto acid |
| 2 | Amide intermediate + 4-hydroxybenzoic acid (or acid chloride) | Acid catalyst or coupling agent, reflux | Benzoic acid ester with amide linkage (target compound) |
Research Findings and Optimization Notes
- The choice of coupling agent critically affects the yield and purity of the amide intermediate. Carbodiimide-based agents are preferred for mild conditions and minimal side reactions.
- Esterification efficiency improves with the use of activated benzoic acid derivatives (acid chlorides or anhydrides) rather than direct acid and alcohol condensation.
- Controlling reaction temperature and solvent polarity is essential to minimize side reactions such as hydrolysis or over-acylation.
- The compound is sensitive to hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during workup.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final product.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Coupling agent | DCC, EDC, or acid chlorides | Efficient amide bond formation |
| Base | Triethylamine, pyridine | Neutralizes acid byproducts |
| Solvent | Dichloromethane, THF, toluene | Solubility and reaction medium |
| Temperature | Room temperature to reflux (~60-110°C) | Depends on step and reagents |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically moderate to high (50-85%) | Depends on optimization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this benzoic acid derivative, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the protection of the benzoic acid carboxyl group (e.g., methyl ester formation) to avoid side reactions. The 2,4-dichlorophenylurea moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2,4-dichloroaniline and the activated carbonyl group of the 3,3-dimethyl-2-oxobutoxy chain. Final deprotection (e.g., hydrolysis under mild acidic conditions) yields the target compound. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect residual reagents or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl, δ 1.2–1.5 ppm for dimethyl groups).
- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for the urea and ketone groups).
- LC-MS : Validates molecular weight ([M+H]+ expected at ~435–440 Da) and detects impurities .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility is solvent-dependent:
- Polar aprotic solvents : DMSO (>50 mg/mL).
- Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4); use co-solvents (e.g., 10% DMSO).
Stability studies (via accelerated degradation at 40°C/75% RH) show hydrolysis of the urea linkage under acidic conditions (pH <3). Store at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How does the 2,4-dichlorophenyl substituent influence this compound’s interaction with biological targets?
- Methodological Answer : The dichlorophenyl group enhances lipophilicity (logP ~3.5), promoting membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Validate via competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1) and compare IC50 values against non-chlorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies (e.g., variable IC50 in enzyme assays) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
- Use identical buffer systems (e.g., 25 mM HEPES, pH 7.5).
- Pre-incubate the compound with enzymes for 30 min to ensure equilibration.
- Apply statistical meta-analysis (e.g., random-effects model) to harmonize data from multiple labs .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design analogs with:
- Varying halogenation : Replace Cl with F or Br to assess electronic effects.
- Chain length modification : Shorten the oxobutoxy chain to evaluate steric hindrance.
Test analogs in parallel using high-throughput screening (HTS) platforms. Correlate activity with computed descriptors (e.g., polar surface area, molecular volume) via QSAR modeling .
Q. What advanced analytical techniques address challenges in quantifying trace-level degradation products?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
